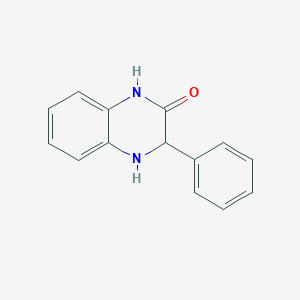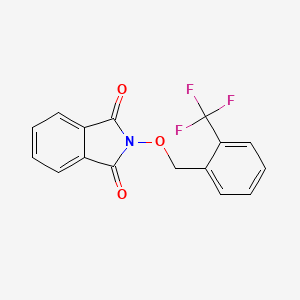
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Overview
Description
The compound “2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione” is a chemical with the molecular formula C16H10F3NO3 . It is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These derivatives are an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones, such as the compound , has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C16H10F3NO3 . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions are part of a hexadehydro-Diels–Alder domino reaction involving various substituted tetraynes and imidazole derivatives .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to be important intermediates for the synthesis of new drugs with different applications .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
N-isoindoline-1,3-diones have been used in organic synthesis . They can undergo various chemical reactions, making them useful in the synthesis of a wide range of organic compounds.
Photochromic Materials
These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and N-isoindoline-1,3-diones contribute to this property.
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents, as they can modulate the dopamine receptor D3 .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
Future Directions
The future directions for this compound could involve further exploration of its potential applications in biological and pharmaceutical contexts, given that isoindole-1,3-dione derivatives are known to be important in these fields . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.
Mechanism of Action
Target of Action
The primary target of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several key amino acid residues in the receptor . The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
In silico analysis suggests that the compound has good affinity for the hd2r
Result of Action
properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)13-8-4-1-5-10(13)9-23-20-14(21)11-6-2-3-7-12(11)15(20)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFOOWYLORBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363287 | |
| Record name | 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321430-37-9 | |
| Record name | 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



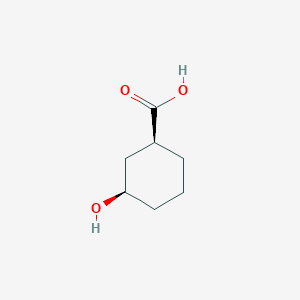

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)
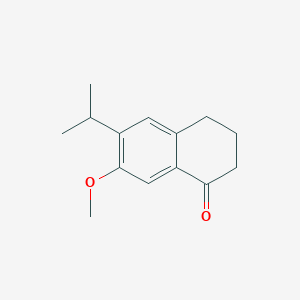

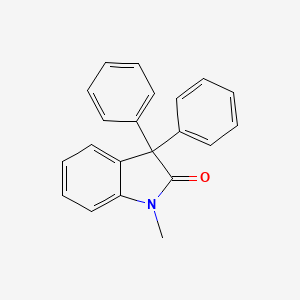


![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)
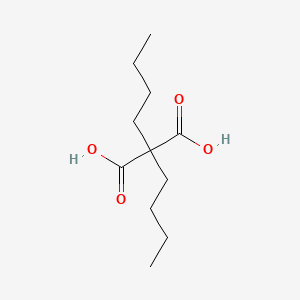
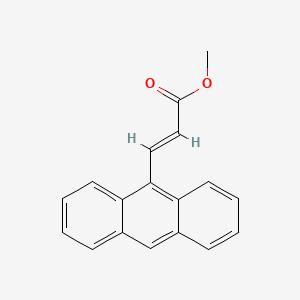
![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-7-yl)boronic acid pinacol ester](/img/structure/B3060321.png)
